5-Bromo-1H-pyrrole-2-carbonitrile

Catalog No.
S972469
CAS No.
36953-44-3
M.F
C5H3BrN2
M. Wt
170.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-pyrrole-2-carbonitrile

CAS Number

36953-44-3

Product Name

5-Bromo-1H-pyrrole-2-carbonitrile

IUPAC Name

5-bromo-1H-pyrrole-2-carbonitrile

Molecular Formula

C5H3BrN2

Molecular Weight

170.99 g/mol

InChI

InChI=1S/C5H3BrN2/c6-5-2-1-4(3-7)8-5/h1-2,8H

InChI Key

ICKKJIMPEICFGO-UHFFFAOYSA-N

SMILES

C1=C(NC(=C1)Br)C#N

Canonical SMILES

C1=C(NC(=C1)Br)C#N
  • Organic synthesis: The presence of a nitrile group (C≡N) suggests potential use as a building block in organic synthesis. Nitriles can be converted to various other functional groups, allowing them to be incorporated into more complex molecules.
  • Heterocyclic chemistry: 5-Bromo-1H-pyrrole-2-carbonitrile contains a pyrrole ring, a five-membered heterocyclic aromatic compound. Heterocyclic chemistry deals with the study and applications of molecules containing rings with atoms other than carbon. Research in this field might explore the reactivity of the bromo (Br) substituent on the pyrrole ring for further functionalization.
  • Medicinal chemistry: The pyrrole ring is a common scaffold in many biologically active molecules. Some potential applications in medicinal chemistry could involve investigating the molecule's interaction with biological targets or using it as a starting point for designing new drugs. However, there is no current research available to suggest this specific application for 5-Bromo-1H-pyrrole-2-carbonitrile.

5-Bromo-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound characterized by its molecular formula C5H3BrN2C_5H_3BrN_2 and a molecular weight of approximately 170.99 g/mol. This compound features a bromine atom attached to a pyrrole ring, which is further substituted with a cyano group at the second position of the ring. Its structure can be represented by the InChI key: ICKKJIMPEICFGO-UHFFFAOYSA-N, and it has a canonical SMILES representation of C1=C(NC(=C1)Br)C#N .

  • Similar Compounds: Studies on related bromo-substituted pyrroles suggest potential skin and eye irritation.
  • Nitrile Group: Nitrile groups can be mildly toxic upon ingestion or inhalation.
, particularly in the synthesis of palladium catalysts for Suzuki cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceutical chemistry. The compound can also undergo nucleophilic substitution reactions due to its electrophilic bromine atom, making it versatile in synthetic organic chemistry.

Several methods exist for synthesizing 5-Bromo-1H-pyrrole-2-carbonitrile:

  • Bromination of Pyrrole: Pyrrole can be brominated using bromine or brominating agents to introduce the bromine substituent.
  • Cyanation: The introduction of the cyano group can be achieved through nucleophilic substitution methods, where suitable reagents are employed to replace a leaving group with a cyano group.
  • One-pot Reactions: Some methodologies allow for the simultaneous introduction of both the bromine and cyano groups through one-pot reactions involving multiple reagents.

These methods highlight the compound's accessibility for research and industrial applications.

5-Bromo-1H-pyrrole-2-carbonitrile has several applications:

  • Catalyst Precursor: It serves as a precursor in synthesizing highly active palladium catalysts for Suzuki cross-coupling reactions, essential in organic synthesis.
  • Corrosion Inhibition: Its derivatives are used as corrosion inhibitors in various industrial applications, helping to extend the lifespan of machinery and infrastructure.
  • Research Tool: This compound is utilized in academic and industrial research settings for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 5-Bromo-1H-pyrrole-2-carbonitrile primarily focus on its role as a catalyst precursor. Research indicates that when incorporated into palladium catalysts, it enhances the efficiency of cross-coupling reactions, facilitating the formation of complex organic molecules. Further studies are needed to explore its interactions at a molecular level, particularly regarding its biological activity and potential pharmacological effects.

Several compounds share structural similarities with 5-Bromo-1H-pyrrole-2-carbonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4,5-Dibromo-1H-pyrrole-2-carbonitrileC5H2Br2N2Contains two bromine atoms; used in similar applications.
3-Bromo-1H-pyrrole-2-carbonitrileC5H3BrN2Bromination at the third position; different reactivity profile.
Pyrrole-2-carbonitrileC4H4N2Lacks halogen substitution; simpler structure.

The uniqueness of 5-Bromo-1H-pyrrole-2-carbonitrile lies in its specific combination of bromination and cyano substitution, which enhances its reactivity and applicability in diverse chemical processes compared to similar compounds. Its role as a catalyst precursor sets it apart from others that may not possess such catalytic properties.

XLogP3

1.8

Wikipedia

5-Bromo-1H-pyrrole-2-carbonitrile

Dates

Modify: 2023-08-16

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